molecular formula C14H12ClN4O2+ B12327998 3-(4-Chlorophenyl)-1-propylpurin-3-ium-2,6-dione

3-(4-Chlorophenyl)-1-propylpurin-3-ium-2,6-dione

Cat. No.: B12327998
M. Wt: 303.72 g/mol
InChI Key: KRGFZZGUCNVXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arofylline, also known by its IUPAC name 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione, is a phosphodiesterase inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of respiratory and inflammatory diseases .

Preparation Methods

The synthesis of Arofylline involves several steps, starting with the preparation of the core purine structure. The synthetic route typically includes:

Industrial production methods for Arofylline are designed to optimize yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Arofylline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Arofylline has a wide range of scientific research applications, including:

    Chemistry: Arofylline is used as a model compound in studies of phosphodiesterase inhibition and its effects on various biochemical pathways.

    Biology: In biological research, Arofylline is used to study its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

    Medicine: Arofylline has been investigated for its potential therapeutic applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

    Industry: In the pharmaceutical industry, Arofylline is used in the development of new drugs targeting phosphodiesterase enzymes.

Mechanism of Action

Arofylline exerts its effects by inhibiting phosphodiesterase enzymes, specifically phosphodiesterase-4 (PDE4). This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular processes. The increased cAMP levels result in reduced inflammation and relaxation of smooth muscle tissues, making Arofylline effective in treating respiratory and inflammatory conditions .

Comparison with Similar Compounds

Arofylline is unique among phosphodiesterase inhibitors due to its specific structure and mechanism of action. Similar compounds include:

Compared to these compounds, Arofylline offers a unique balance of efficacy and safety, making it a valuable addition to the arsenal of phosphodiesterase inhibitors.

Properties

Molecular Formula

C14H12ClN4O2+

Molecular Weight

303.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-propylpurin-3-ium-2,6-dione

InChI

InChI=1S/C14H12ClN4O2/c1-2-7-18-13(20)11-12(17-8-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3/q+1

InChI Key

KRGFZZGUCNVXAL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NC=NC2=[N+](C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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